

Theliatinib Tartrate: A Technical Guide to Ki, IC50, and Mechanism of Action

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Compound of Interest

Compound Name: *Theliatinib tartrate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical and cellular activity of **theliatinib tartrate** (HMPL-309), a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of theliatinib, outlines the experimental methodologies used to determine these values, and visualizes its mechanism of action within the EGFR signaling pathway.

Quantitative Data Summary

The inhibitory activity of theliatinib has been quantified through various biochemical and cellular assays. The following tables summarize the key Ki and IC50 values, demonstrating its potency against wild-type and mutant forms of EGFR, as well as its effects on cancer cell viability.

Table 1: Biochemical Inhibitory Activity of Theliatinib Against EGFR

Target	Parameter	Value (nM)	Competitive Nature
Wild-Type EGFR	Ki	0.05[1][2][3]	ATP-Competitive[1][3]
Wild-Type EGFR	IC50	3[1][2]	-
EGFR T790M/L858R Mutant	IC50	22[1][2]	-

Table 2: Cellular Inhibitory Activity of Theliatinib

Cell Line	Assay	Parameter	Value (nM)
A431 (EGFR overexpressing)	EGFR	IC50	7[1]
	Phosphorylation		
A431	Cell Survival	IC50	80[1]
H292	Cell Survival	IC50	58[1]
FaDu	Cell Survival	IC50	354[1]

Theliatinib demonstrates over 50-fold greater selectivity for EGFR compared to a panel of other kinases, highlighting its specificity as an EGFR inhibitor.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Ki (Inhibition Constant) - Z'-LYTE™ Kinase Assay

The inhibition constant (Ki) of theliatinib against wild-type EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The substrate is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein). When the peptide is not phosphorylated, a site-specific protease cleaves it, separating the fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining FRET. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.

Generalized Protocol:

- **Reaction Setup:** A reaction mixture is prepared containing the EGFR kinase, the Z'-LYTE™ Tyr 4 peptide substrate, ATP, and varying concentrations of theliatinib.

- Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.
- Development: A development reagent containing a site-specific protease is added to the reaction mixture. This mixture is incubated to allow for the cleavage of non-phosphorylated peptides.
- Detection: The fluorescence is measured using a microplate reader, with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
- Data Analysis: The ratio of the emission signals is calculated to determine the percentage of phosphorylation. The K_i value is then calculated from the IC_{50} values obtained at different ATP concentrations using the Michaelis-Menten equation.

Determination of Cellular IC_{50} - Cell Viability Assay

The half-maximal inhibitory concentration (IC_{50}) of theliatinib in various cancer cell lines was determined using a cell viability assay, such as the CCK-8 assay.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol for A431 Cells:

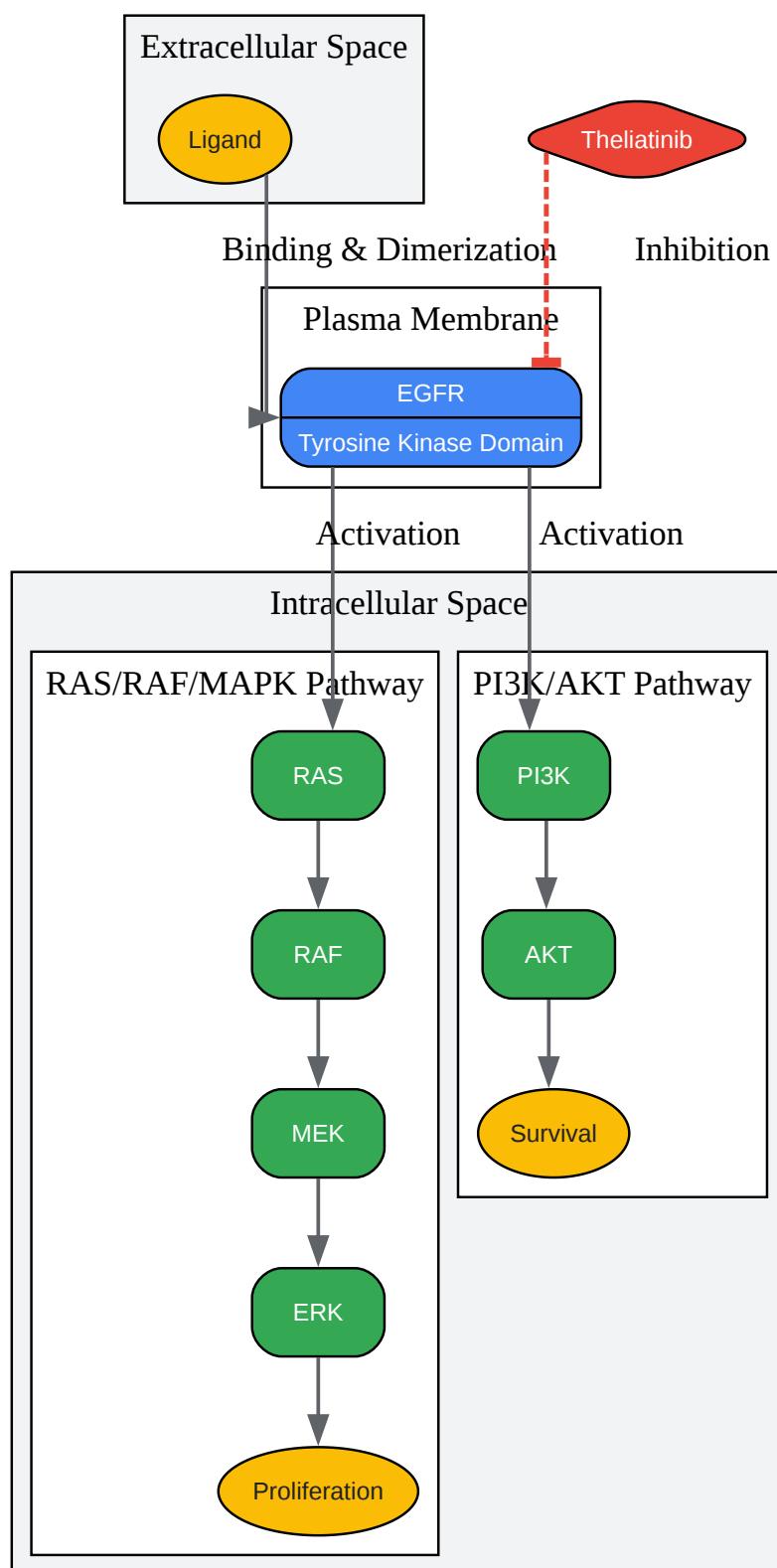
- **Cell Seeding:** A431 cells are seeded in 96-well plates at a density of 1×10^4 cells/well in DMEM supplemented with 10% FBS and incubated overnight at 37°C and 5% CO₂.^[4]
- **Compound Addition:** Theliatinib is added to the wells at various concentrations.
- **Incubation:** The cells are incubated with theliatinib for a specified period (e.g., 48 hours).^[4]
- **CCK-8 Addition:** 10 μ L of CCK-8 solution is added to each well and the plate is incubated for 1-4 hours.^[4]
- **Absorbance Measurement:** The absorbance is measured at 450 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the logarithm of theliatinib concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by Theliatinib

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by theliatinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. Theliatinib, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing the activation of these downstream pathways.

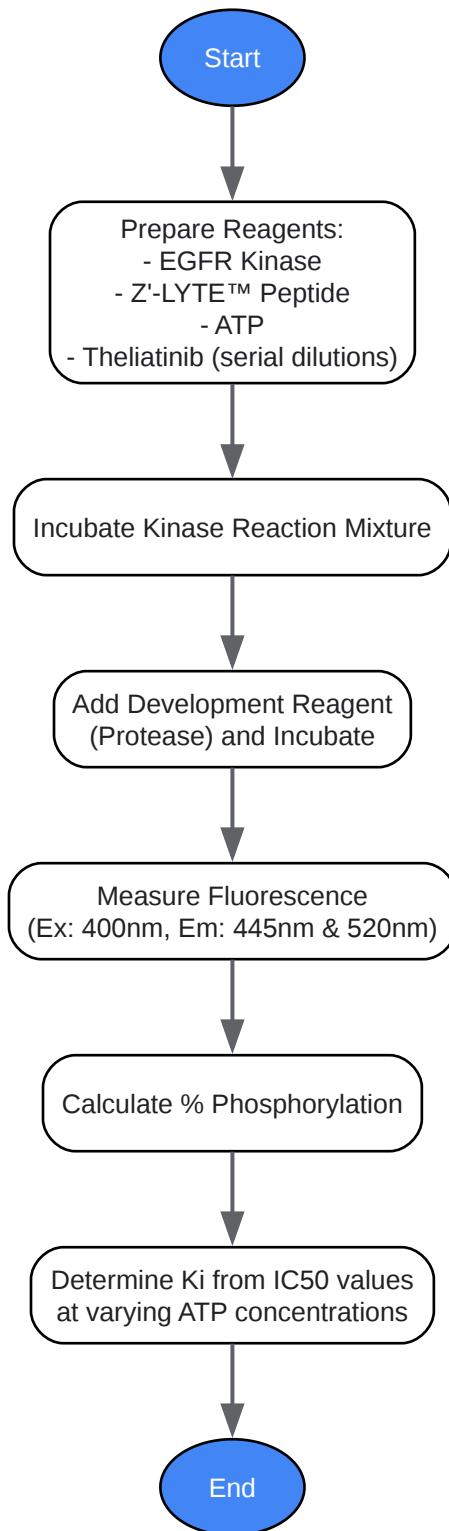


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Caption: EGFR signaling pathway and the inhibitory action of Theliatinib.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the Z'-LYTE™ kinase assay used to determine the inhibition constant (Ki) of theliatinib.

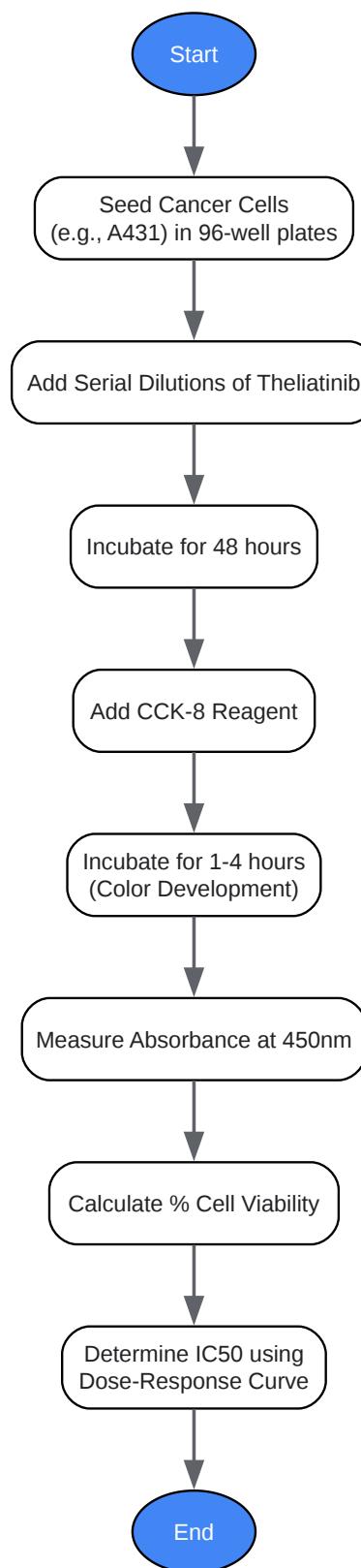


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Caption: Workflow for determining the Ki of Theliatinib using the Z'-LYTE™ assay.

Experimental Workflow for Cellular IC50 Determination

The diagram below illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of theliatinib in cancer cell lines.

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Caption: Workflow for determining the cellular IC₅₀ of Theliatinib.

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